[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride
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Overview
Description
[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride is a complex organic compound with significant utility in various fields of science and industry. This compound, characterized by its unique bicyclic structure, exhibits a wide range of chemical reactivities and biological activities, making it a valuable subject for extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride typically involves the formation of the core bicyclic structure through a series of cyclization reactions. Initial steps often include the preparation of precursors that contain the necessary functional groups, followed by cyclization under acidic or basic conditions. Common synthetic routes may include:
Amino-Alkylation: : Forming the pyrrolidine ring by reacting appropriate amines with cyclic ketones.
Thiolation: : Introduction of the thiol group through nucleophilic substitution reactions.
Hydrochloride Formation: : The final product is often converted into its hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. This involves large-scale reactors, controlled temperature and pressure conditions, and the use of catalysts to streamline the reaction process. The final product undergoes rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride can undergo several types of chemical reactions:
Oxidation: : The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: : Reduction reactions can target the cyclic ketone or pyrrolidine ring structures.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify various functional groups within the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Disulfides: : Resulting from oxidation of the thiol group.
Alcohols: : From reduction of cyclic ketones.
Alkylated or Acylated Products: : From substitution reactions.
Scientific Research Applications
Chemistry
[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride is used as a precursor in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals, agrochemicals, and polymer materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, showing promise in drug development for treating conditions such as inflammation, bacterial infections, and neurological disorders.
Industry
Industrially, it serves as an intermediate in the production of specialty chemicals, and its derivatives are used in material science for the development of novel polymers with advanced properties.
Mechanism of Action
The mechanism by which [(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride exerts its effects is closely linked to its interaction with molecular targets such as enzymes, receptors, and cellular proteins. The thiol group plays a key role in modulating redox reactions within biological systems, while the bicyclic structure allows for specific binding interactions with biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride is unique due to its bicyclic structure and thiol functionality, which are not commonly found together in many organic compounds. Similar compounds include:
Cyclopentane derivatives: : Compounds with a similar core structure but differing functional groups.
Pyrrolidine derivatives: : Molecules that share the pyrrolidine ring but lack the thiol group.
Thiol-containing compounds: : Organic molecules with thiol groups but different core structures.
These comparisons highlight the distinct chemical properties and biological activities conferred by the unique combination of structural features in this compound.
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Properties
CAS No. |
2624109-50-6 |
---|---|
Molecular Formula |
C8H16ClNS |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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